(Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
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Overview
Description
(Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications
Preparation Methods
The synthesis of (Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate . This reaction leads to the formation of the benzothiazole ring. The subsequent steps involve the introduction of the thiazole ring and the esterification to form the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular oxygen, reducing agents like sodium borohydride, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . (Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate, in particular, has shown potential in the development of new therapeutic agents. In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect . The thiazole ring further enhances the compound’s binding affinity and specificity, making it a potent bioactive molecule.
Comparison with Similar Compounds
(Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate can be compared with other benzothiazole derivatives, such as methyl 2-[2-(1,3-benzothiazole-2-carbonylimino)-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate . While both compounds share the benzothiazole core, the presence of different substituents and functional groups leads to variations in their chemical properties and biological activities. The unique combination of benzothiazole and thiazole rings in this compound sets it apart from other similar compounds, offering distinct advantages in terms of stability, reactivity, and bioactivity.
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazole-2-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-4-22-15(21)12-9(2)19(3)16(24-12)18-13(20)14-17-10-7-5-6-8-11(10)23-14/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUUIQYDUGHFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=NC3=CC=CC=C3S2)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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